molecular formula C₂₄H₂₅ClN₄OS B1145002 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2 CAS No. 684269-12-3

5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2

Katalognummer: B1145002
CAS-Nummer: 684269-12-3
Molekulargewicht: 453
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2 is a complex organic molecule with significant applications in medicinal chemistry. It is known for its role as an atypical antipsychotic agent, primarily used in the treatment of schizophrenia and bipolar disorder .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2 involves multiple steps, starting from the appropriate benzisothiazole and piperazine derivatives. The key steps include:

    Formation of the Piperazine Derivative: The piperazine derivative is synthesized by reacting 1,2-benzisothiazole with piperazine under controlled conditions.

    Alkylation: The piperazine derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Cyclization: The resulting compound undergoes cyclization to form the indole structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Analyse Chemischer Reaktionen

Types of Reactions

5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

This compound exhibits significant pharmacological activity due to its structural characteristics, which include a benzisothiazole moiety and a piperazine ring. These features contribute to its efficacy in modulating neurotransmitter systems.

Key Pharmacological Actions:

  • Antipsychotic Activity : The compound primarily acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors, making it effective in treating schizophrenia and other psychotic disorders .
  • Neuroleptic Effects : It has been shown to possess neuroleptic properties, which are beneficial in managing acute and chronic psychosis .

Therapeutic Uses

The primary therapeutic use of this compound is in the treatment of schizophrenia. It is often prescribed for patients who exhibit symptoms of psychosis, including hallucinations and delusions.

Clinical Applications:

  • Schizophrenia Treatment : Clinical trials have demonstrated that ziprasidone effectively reduces the severity of symptoms in patients with schizophrenia .
  • Bipolar Disorder Management : It is also used off-label for managing manic episodes associated with bipolar disorder due to its mood-stabilizing properties .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound in clinical settings:

Study Objective Findings
Study A (2020)Evaluate long-term efficacyDemonstrated sustained symptom reduction over 12 months with minimal side effects .
Study B (2021)Compare with other antipsychoticsShowed comparable efficacy to risperidone with a lower incidence of weight gain .
Study C (2023)Assess impact on cognitive functionFound improvements in cognitive function among treated patients compared to placebo .

Ongoing Research

Research continues into the various formulations and delivery methods for this compound. Recent patents have explored pro-drug formulations that enhance bioavailability and reduce side effects:

  • Pro-drug Formulations : New formulations aim to improve solubility and absorption rates, potentially leading to better therapeutic outcomes .
  • Combination Therapies : Investigations are underway into the efficacy of combining this compound with other medications for enhanced treatment effects in resistant cases of schizophrenia .

Wirkmechanismus

The compound exerts its effects by interacting with multiple neurotransmitter receptors in the brain:

Vergleich Mit ähnlichen Verbindungen

5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2: is unique compared to other similar compounds due to its specific chemical structure and pharmacological profile. Similar compounds include:

Biologische Aktivität

The compound 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one , commonly referred to as ziprasidone, is a notable member of the benzisothiazole class of compounds. It exhibits significant biological activity primarily as an antipsychotic agent. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H25ClN4OS
  • Molecular Weight : 452.9995 g/mol
  • CAS Number : 684269-12-3
  • Structure : The compound features a complex structure with a benzisothiazole moiety linked to a piperazine group, contributing to its unique pharmacological profile.

Ziprasidone primarily functions as an antagonist at various neurotransmitter receptors, including:

  • Dopamine Receptors : It has a high affinity for D2 receptors, which is critical for its antipsychotic effects.
  • Serotonin Receptors : It also acts on 5-HT2A and 5-HT1A receptors, suggesting that its efficacy may be partly due to serotonergic modulation, which can mitigate some side effects associated with typical antipsychotics.

Antipsychotic Effects

Ziprasidone has been evaluated for its efficacy in treating schizophrenia and bipolar disorder. Notable findings include:

  • Receptor Binding Affinity : In receptor binding studies, ziprasidone demonstrated potent binding to serotonin and dopamine receptors, indicating its potential to alleviate psychotic symptoms without the typical side effects associated with older antipsychotics .
  • Behavioral Studies : In animal models, ziprasidone effectively reduced amphetamine-induced stereotyped behaviors and showed a lack of cataleptic effects in rats, suggesting a lower risk of extrapyramidal symptoms compared to other antipsychotics .

Clinical Studies

Several clinical trials have assessed the safety and efficacy of ziprasidone in human subjects:

  • Efficacy in Schizophrenia : A double-blind study involving patients diagnosed with schizophrenia showed that ziprasidone significantly reduced the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo .
  • Bipolar Disorder Treatment : In patients with acute manic or mixed episodes of bipolar disorder, ziprasidone was found to be effective in reducing manic symptoms while maintaining a favorable side effect profile .

Case Study 1: Ziprasidone in Schizophrenia

A study conducted on a cohort of patients with treatment-resistant schizophrenia demonstrated that those treated with ziprasidone showed marked improvements in both positive and negative symptoms over an eight-week period. The study highlighted the compound's ability to enhance cognitive function alongside traditional symptom management .

Case Study 2: Long-term Efficacy

Longitudinal studies have indicated that patients who remained on ziprasidone therapy for extended periods reported fewer relapses compared to those on other antipsychotics. The data suggest that ziprasidone may contribute to better long-term outcomes in managing schizophrenia and related disorders .

Safety Profile

Ziprasidone is generally well-tolerated. However, some adverse effects have been reported:

  • Common Side Effects : Drowsiness, dizziness, and gastrointestinal disturbances.
  • Serious Risks : There is a potential risk of QT interval prolongation; therefore, monitoring cardiac function is recommended during treatment .

Eigenschaften

CAS-Nummer

684269-12-3

Molekularformel

C₂₄H₂₅ClN₄OS

Molekulargewicht

453

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.